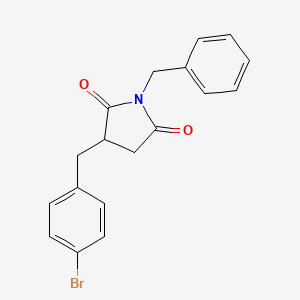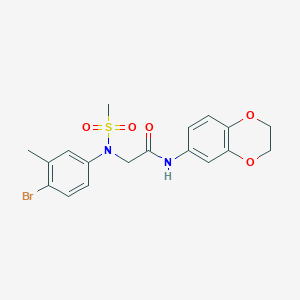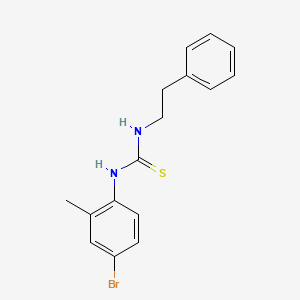
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as BPTU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in various cellular processes. Specifically, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and regulation.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied and its properties are well characterized. However, one limitation of using N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective drugs based on N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea could be studied in combination with other drugs to determine if it has synergistic effects. Finally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea could be studied in animal models to determine its efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea involves a multi-step process that starts with the reaction of 4-bromo-2-methylaniline with ethyl chloroformate to form N-(4-bromo-2-methylphenyl) carbamate. This intermediate is then reacted with thiourea to form N-(4-bromo-2-methylphenyl)thiourea. Finally, N-(4-bromo-2-methylphenyl)thiourea is reacted with phenylethylamine to form N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-cancer properties and is being studied as a potential anti-cancer drug. N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory diseases. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to have anti-viral properties and is being studied as a potential treatment for viral infections.
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2S/c1-12-11-14(17)7-8-15(12)19-16(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPJLXHDLXRGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromo-2-methylphenyl)-3-(2-phenylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
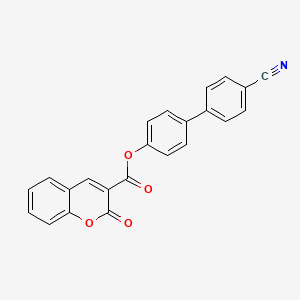
![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
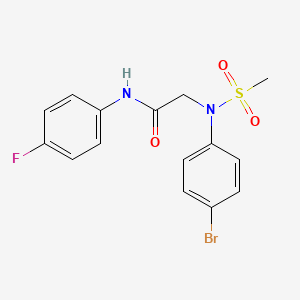
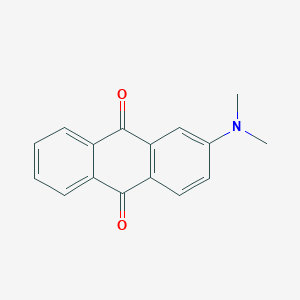
![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)
![3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5092236.png)

